molecular formula C7H10ClN3O2 B6607207 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride CAS No. 2839139-60-3

2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride

Cat. No.: B6607207
CAS No.: 2839139-60-3
M. Wt: 203.62 g/mol
InChI Key: DDHOZWCZOQIULX-UHFFFAOYSA-N
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Description

2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride is a heterocyclic compound that features a pyrazoloimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-9-3-4-10-6(9)1-2-8-10;/h1-2H,3-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHOZWCZOQIULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)N1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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